

Spectroscopic Profile of 2-Nitrobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobenzoyl chloride

Cat. No.: B3031650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Nitrobenzoyl chloride** (CAS No. 610-14-0), a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative NMR and IR spectroscopic data for **2-Nitrobenzoyl chloride**. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.20 - 7.80	Multiplet	-	Aromatic Protons (4H)

Note: Specific assignments for the aromatic protons can be complex due to the electron-withdrawing effects of the nitro and benzoyl chloride groups, leading to overlapping signals in the downfield region.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.5	Carbonyl Carbon (C=O)
148.0	C-NO ₂
135.0	Aromatic CH
132.5	Aromatic CH
130.0	Aromatic C-COCl
128.0	Aromatic CH
124.0	Aromatic CH

Note: The assignments are based on typical chemical shifts for substituted benzene rings and are subject to solvent and concentration effects.

Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Nitrobenzoyl chloride** is characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~1780	Strong	C=O Stretch (Acid Chloride)
~1600, ~1480	Medium	Aromatic C=C Stretch
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~860	Strong	C-N Stretch
~750	Strong	C-Cl Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of **2-Nitrobenzoyl chloride**. These protocols are based on standard laboratory procedures for the analysis of reactive acyl chlorides.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Approximately 10-20 mg of **2-Nitrobenzoyl chloride** is accurately weighed and transferred to a clean, dry NMR tube.
 - The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). It is crucial to use a dry solvent due to the reactivity of the acyl chloride with water.
 - The tube is capped and gently agitated to ensure complete dissolution of the sample.
- Data Acquisition:
 - The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and shimmed to the sample.
 - For ¹H NMR, a standard single-pulse experiment is typically performed.

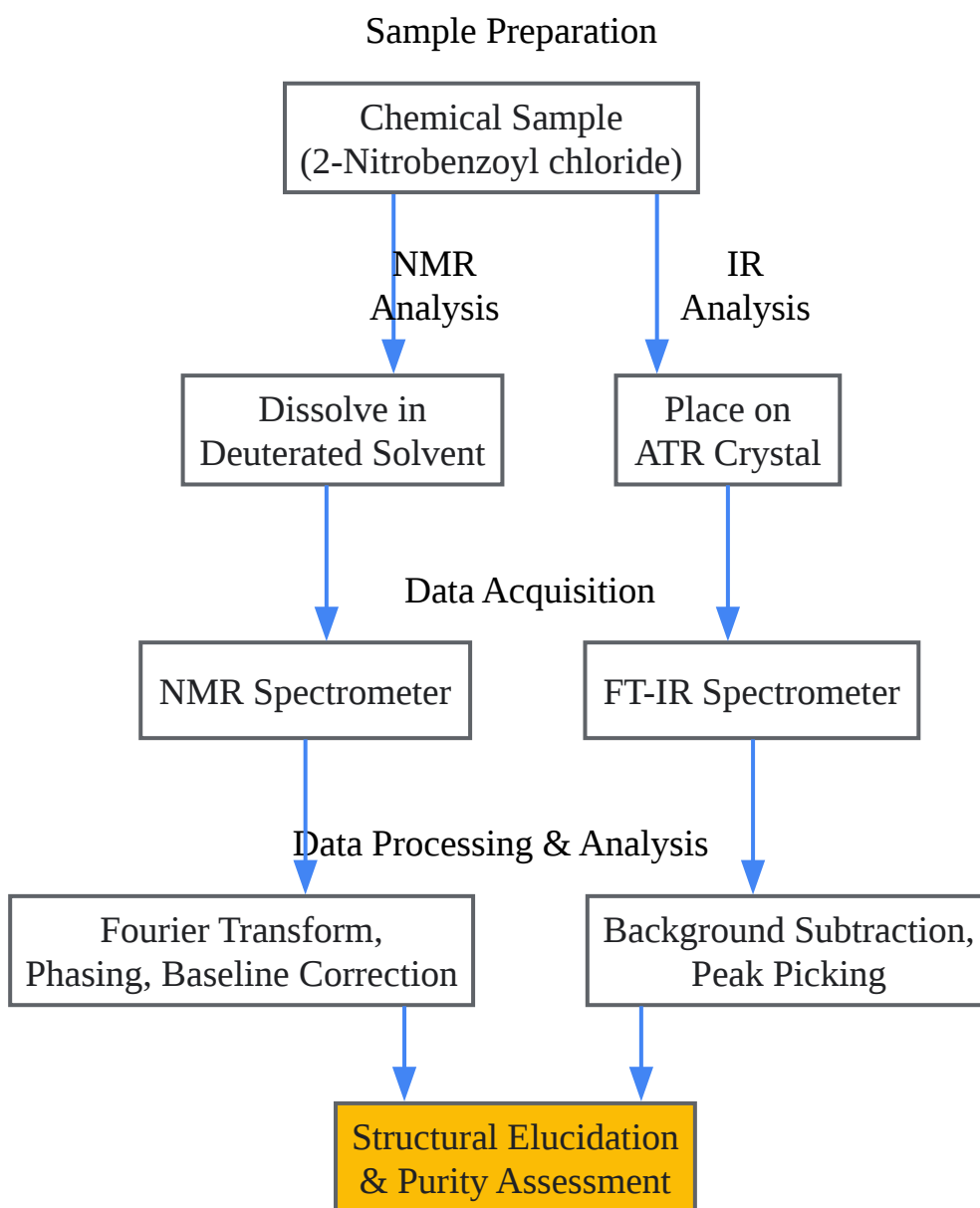
- For ^{13}C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon environment.
- Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to ensure a good signal-to-noise ratio.
- Data Processing:
 - The resulting Free Induction Decay (FID) is Fourier transformed.
 - The spectra are phased and baseline corrected.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
 - A small drop of liquid **2-Nitrobenzoyl chloride** is placed directly onto the ATR crystal.
 - The sample is brought into firm contact with the crystal using a pressure clamp.
- Data Acquisition:
 - The infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .
 - A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
- Data Processing:
 - The spectrum is displayed in terms of transmittance or absorbance.
 - Peak positions and intensities are identified and tabulated.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2-Nitrobenzoyl chloride**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrobenzoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3031650#spectroscopic-data-nmr-ir-for-2-nitrobenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com